molecular formula C15H22N2O3 B4917244 1-[5-(2-nitrophenoxy)pentyl]pyrrolidine

1-[5-(2-nitrophenoxy)pentyl]pyrrolidine

Cat. No.: B4917244
M. Wt: 278.35 g/mol
InChI Key: WIYGFHJNYKJPLX-UHFFFAOYSA-N
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Description

1-[5-(2-Nitrophenoxy)pentyl]pyrrolidine is a pyrrolidine derivative featuring a pentyl chain linking the pyrrolidine nitrogen to a 2-nitrophenoxy group. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3.8) and a hydrogen bond acceptor count of 4, as inferred from related compounds .

Properties

IUPAC Name

1-[5-(2-nitrophenoxy)pentyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c18-17(19)14-8-2-3-9-15(14)20-13-7-1-4-10-16-11-5-6-12-16/h2-3,8-9H,1,4-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYGFHJNYKJPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Positional Isomer: 1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine

Key Differences :

  • Substituent Position: The nitro group is para (4-nitrophenoxy) rather than ortho (2-nitrophenoxy).
  • Physicochemical Properties :
    • Molecular Weight: 278.35 g/mol
    • Hydrogen Bond Acceptors: 4
    • logP: 3.8
  • Para substitution often reduces steric hindrance, possibly improving binding to flat aromatic pockets in biological targets.

Halogen-Substituted Analog: 1-(5-Bromo-2-nitrophenyl)pyrrolidine

Key Differences :

  • Structure: Replaces the pentyl-phenoxy chain with a brominated phenyl ring (C10H11BrN2O2).
  • Properties :
    • Molecular Weight: 279.11 g/mol
    • Application: Medical intermediate
  • The absence of the pentyl chain reduces flexibility, which may limit conformational adaptability in receptor binding.

Carboxamide Derivative: N-(3-Nitrophenyl)pyrrolidine-1-carboxamide

Key Differences :

  • Linker : Carboxamide (-CONH-) instead of an ether (-O-) and pentyl chain.
  • Properties :
    • Hydrogen Bond Acceptors: 5 (amide adds one acceptor) .
  • Enhanced hydrogen bonding could strengthen target interactions but may also increase metabolic susceptibility.

Epoxide-Containing Analog: Pyrrolidine, 1-[4-nitro-2-[(2R)-oxiranylmethoxy]phenyl]

Key Differences :

  • Functional Group : Incorporates an oxiranylmethoxy (epoxide) group.
  • Properties :
    • Molecular Weight: 264.11 g/mol
    • Polar Surface Area (PSA): 68.14 Ų
  • Implications :
    • The epoxide introduces reactivity for ring-opening reactions, useful in prodrug design.
    • Higher PSA suggests reduced blood-brain barrier penetration compared to the target compound.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula MW (g/mol) logP H-Bond Acceptors Key Feature
1-[5-(2-Nitrophenoxy)pentyl]pyrrolidine C15H22N2O3 ~278.35* 3.8* 4* Ortho-nitro phenoxy ether
1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine C15H22N2O3 278.35 3.8 4 Para-nitro phenoxy ether
1-(5-Bromo-2-nitrophenyl)pyrrolidine C10H11BrN2O2 279.11 N/A 3 Brominated phenyl ring
N-(3-Nitrophenyl)pyrrolidine-1-carboxamide C11H13N3O3 259.25 N/A 5 Carboxamide linker

*Estimated from structural analogs.

Table 2: Functional and Application Comparisons

Compound Name Key Functional Group Potential Applications
This compound Ortho-nitro phenoxy ether CNS drug candidate (inferred)
1-(5-Bromo-2-nitrophenyl)pyrrolidine Brominated aromatic Medical intermediate
Pyrrolidine, 1-[4-nitro-2-...oxiranyl] Epoxide Prodrug synthesis

Research Findings and Implications

  • Positional Isomerism : The ortho-nitro configuration in the target compound may confer steric hindrance, reducing binding to certain receptors compared to the para isomer .
  • Halogen Effects : Bromine in analogs enhances molecular weight and halogen bonding but sacrifices conformational flexibility .
  • Linker Chemistry : Ether vs. carboxamide linkers trade off between lipophilicity and polarity, impacting bioavailability .

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